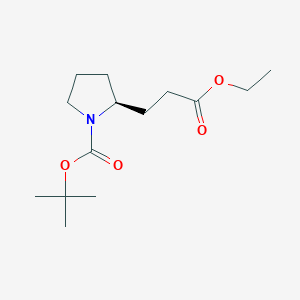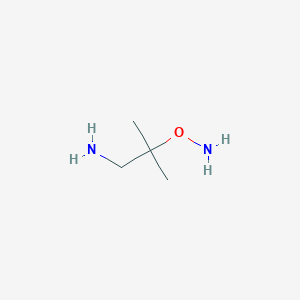![molecular formula C7H10N2S B12945195 2,3,5,8-Tetrahydroimidazo[2,1-b][1,3]thiazepine CAS No. 500604-74-0](/img/structure/B12945195.png)
2,3,5,8-Tetrahydroimidazo[2,1-b][1,3]thiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,8-Tetrahydroimidazo[2,1-b][1,3]thiazepine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,8-Tetrahydroimidazo[2,1-b][1,3]thiazepine typically involves the cyclization of appropriate precursors. One common method includes the reaction of imidazole-2-thiones with suitable electrophiles under basic conditions. For instance, the Ullmann coupling process can be employed, where imidazole-2-thione reacts with o-bromobenzyl bromides in the presence of copper catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5,8-Tetrahydroimidazo[2,1-b][1,3]thiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .
Applications De Recherche Scientifique
2,3,5,8-Tetrahydroimidazo[2,1-b][1,3]thiazepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,3,5,8-Tetrahydroimidazo[2,1-b][1,3]thiazepine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For instance, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Imidazo[2,1-b][1,3]thiazole: Another heterocyclic compound with similar structural features but different biological activities.
Benzo[2,1-b][1,3]thiazole: Contains a benzene ring fused to the thiazole moiety, offering distinct chemical properties and applications.
2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazole: A closely related compound with variations in the hydrogenation state and substituents.
Propriétés
Numéro CAS |
500604-74-0 |
|---|---|
Formule moléculaire |
C7H10N2S |
Poids moléculaire |
154.24 g/mol |
Nom IUPAC |
2,3,5,8-tetrahydroimidazo[2,1-b][1,3]thiazepine |
InChI |
InChI=1S/C7H10N2S/c1-2-6-10-7-8-3-5-9(7)4-1/h1-2H,3-6H2 |
Clé InChI |
BVLVZOKSEPALIW-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CC=CCSC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbaldehyde](/img/structure/B12945151.png)


![(5AR,8aR)-tert-butyl 3-(2-fluorophenyl)-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate](/img/structure/B12945159.png)
![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12945167.png)


![rel-Methyl (2'S,3R,7a'R)-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2'-carboxylate](/img/structure/B12945191.png)

